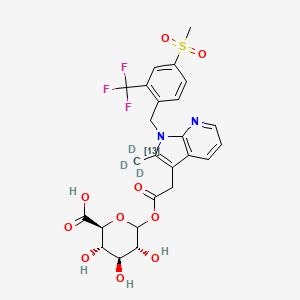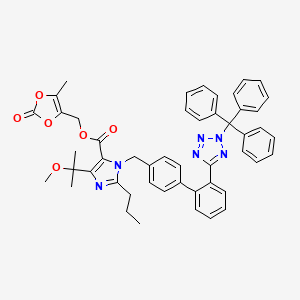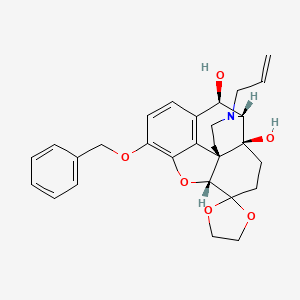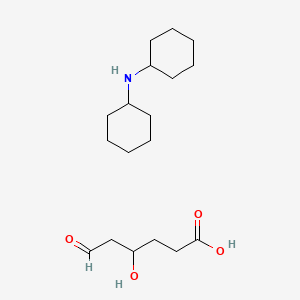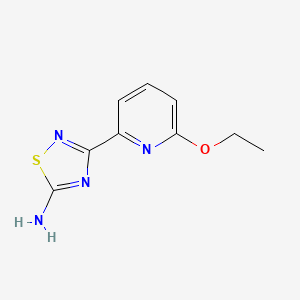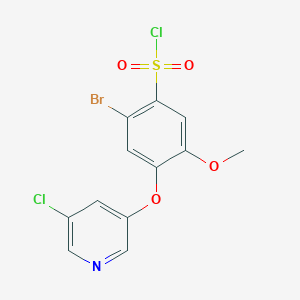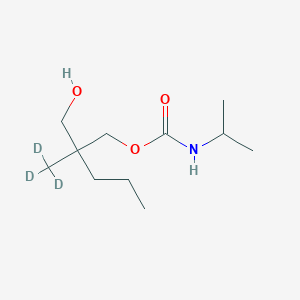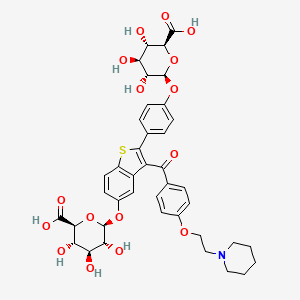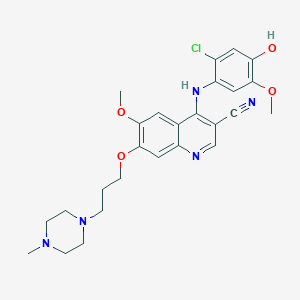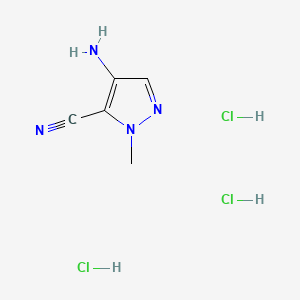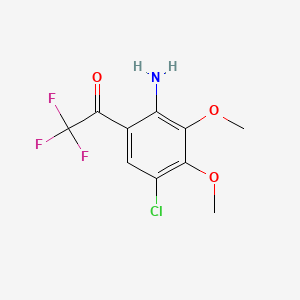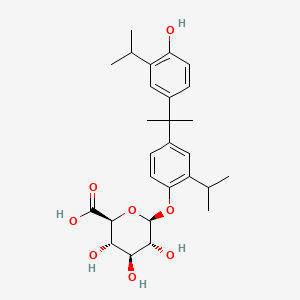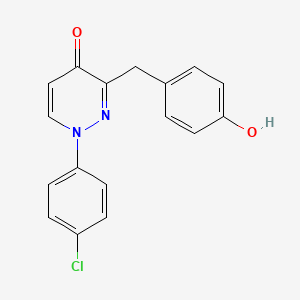
1-(4-chlorophenyl)-3-(4-hydroxybenzyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is a heterocyclic compound that features a pyridazine ring substituted with a 4-chlorophenyl group and a 4-hydroxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxybenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 4-chlorophenyl-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one.
Reduction: Formation of 4-chlorophenyl-3-[(4-aminophenyl)methyl]pyridazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the 4-chlorophenyl group but has a different core structure.
1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid: Similar in having a 4-chlorophenyl group but differs in the functional groups and overall structure.
Uniqueness: 1-(4-Chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one is unique due to its combination of a pyridazine ring with both a 4-chlorophenyl and a 4-hydroxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methyl]pyridazin-4-one |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-3-5-14(6-4-13)20-10-9-17(22)16(19-20)11-12-1-7-15(21)8-2-12/h1-10,21H,11H2 |
InChI Key |
BOERWEFLOUCIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


